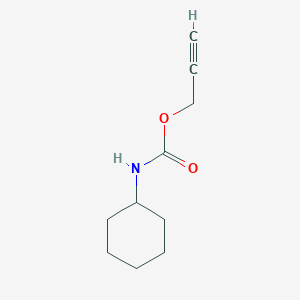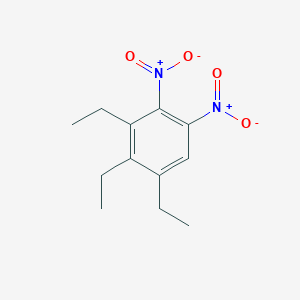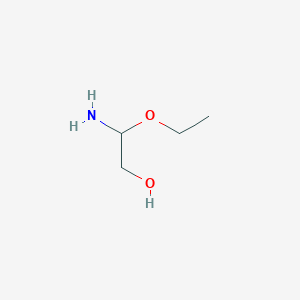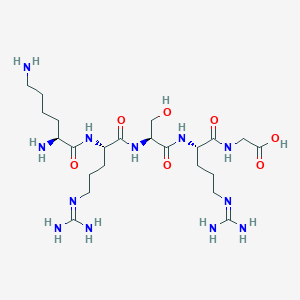
2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl- is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological and synthetic applications. The structure of this compound includes a benzoxazine ring fused with a methanol group and a methyl group at specific positions, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl- can be achieved through various methods. One common approach involves the reaction of o-aminophenols with phenacyl bromides in the presence of a base such as potassium carbonate (K2CO3) in an ionic liquid medium. This method is efficient and environmentally friendly, allowing for high yields of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly with acyl chlorides, can lead to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides and bases like triethylamine (TEA) are often used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzoxazines and their derivatives, which can have different functional groups attached to the benzoxazine ring .
Scientific Research Applications
2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being used .
Comparison with Similar Compounds
- 2-methyl-3,4-dihydro-2H-1,4-benzoxazine
- 3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Uniqueness: 2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl- is unique due to the presence of both a methanol group and a methyl group, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications .
Properties
CAS No. |
176383-58-7 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol |
InChI |
InChI=1S/C10H13NO2/c1-7-2-3-10-9(4-7)11-5-8(6-12)13-10/h2-4,8,11-12H,5-6H2,1H3 |
InChI Key |
QKSDLDKFNQTYBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CN2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B12554240.png)

![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B12554258.png)


![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-propylpyrimidine](/img/structure/B12554272.png)

![Benzyl [(hydroxyacetyl)oxy]methyl butanedioate](/img/structure/B12554296.png)



![3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal](/img/structure/B12554317.png)

![1-[(1,5-Dimethylbicyclo[3.2.1]octan-8-yl)oxy]pentan-2-ol](/img/structure/B12554321.png)
